molecular formula C8H14O4S B6146603 1-methanesulfonylcyclohexane-1-carboxylic acid CAS No. 1249262-30-3

1-methanesulfonylcyclohexane-1-carboxylic acid

Cat. No.: B6146603
CAS No.: 1249262-30-3
M. Wt: 206.3
InChI Key:
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Description

1-Methanesulfonylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a methanesulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methanesulfonylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the sulfonation of cyclohexane derivatives followed by carboxylation. The reaction typically requires a sulfonating agent such as methanesulfonyl chloride in the presence of a base like pyridine. The resulting sulfonylated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

Scientific Research Applications

1-Methanesulfonylcyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methanesulfonylcyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methanesulfonylcyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring, methanesulfonyl group, and carboxylic acid group

Properties

CAS No.

1249262-30-3

Molecular Formula

C8H14O4S

Molecular Weight

206.3

Purity

95

Origin of Product

United States

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